Trilinolenin-d5
Description
Evolution of Stable Isotope Tracers in Quantitative Biology
The use of isotopes as tracers in biological research has a rich history, evolving significantly over the past century. The journey began with the discovery of isotopes by Frederick Soddy over 100 years ago, elements that are chemically identical but differ in mass due to varying numbers of neutrons. nih.govnih.gov This discovery, coupled with the development of early mass spectrometers by pioneers like J.J. Thomson and F.W. Aston, enabled the identification and quantification of these isotopes. nih.govnih.gov
Initially, the focus was on radioactive isotopes. However, the post-war availability of long-lived radioisotopes like Carbon-14 led to their widespread use, temporarily superseding stable isotopes. nih.gov Nevertheless, stable isotopes remained essential for tracing elements like nitrogen and oxygen, which lack long-lived radioactive counterparts. nih.gov The true renaissance of stable isotope tracers was driven by continuous advancements in mass spectrometry, from Isotope Ratio Mass Spectrometry (IRMS) to more sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov These technologies offered the high sensitivity and precision required to measure isotopic enrichment in complex biological samples, making stable-isotope tracer kinetic studies a cornerstone of in vivo metabolic research in humans and other organisms. nih.govahajournals.org Today, stable isotope labeling is a powerful and routine method used to study the dynamics of metabolic networks, from the whole-body to the single-cell level. nih.govresearchgate.net
| Key Development | Significance in Quantitative Biology |
| Early 20th Century | Discovery of isotopes and development of the first mass spectrometers, laying the theoretical and technical groundwork. nih.govnih.gov |
| Mid-20th Century | Rise of radioisotope tracers, but stable isotopes remained vital for elements without suitable radioisotopes (e.g., Nitrogen, Oxygen). nih.gov |
| Late 20th Century | Advancements in GC-MS and LC-MS technologies greatly enhanced the sensitivity and applicability of stable isotope analysis. nih.govnih.gov |
| Present Day | Stable isotope tracers are integral to metabolomics and lipidomics for quantitative analysis of metabolic flux and pathway dynamics. ahajournals.orgd-nb.info |
Academic Significance of Trilinolenin-d5 in Lipid Metabolism Studies
This compound is a deuterated form of trilinolenin (B53071), a triacylglycerol composed of three α-linolenic acid chains. Deuterium (B1214612) (²H), a stable isotope of hydrogen, is substituted at specific positions in the molecule. nih.gov This isotopic reinforcement, particularly at the bis-allylic sites of polyunsaturated fatty acids (PUFAs), is a key feature. These sites are especially prone to oxidation, and substituting hydrogen with the heavier deuterium isotope significantly slows down the rate of lipid peroxidation due to the kinetic isotope effect. researchgate.netfrontiersin.org
This unique property makes this compound a valuable tool for studying processes related to oxidative stress and aging. Research using the nematode Caenorhabditis elegans as a model organism has provided significant insights. In these studies, deuterated trilinolenin, referred to as D-TG(54:9), was shown to protect the worms from the accumulation of lipid peroxides and reduce reactive oxygen species (ROS). frontiersin.org
Key Research Findings on Deuterated Trilinolenin (D-TG) in C. elegans
| Parameter Measured | Observation with D-TG(54:9) Supplementation | Reference |
|---|---|---|
| Lipid Peroxidation | Sufficient to prevent the accumulation of lipid peroxides. | frontiersin.org |
| Reactive Oxygen Species (ROS) | Reduced the accumulation of ROS. | frontiersin.org |
| Lifespan (Normal Conditions) | Significantly extended the lifespan compared to the non-deuterated control. | frontiersin.orgresearchgate.net |
| Lifespan (Oxidative Stress) | Significantly extended the lifespan under paraquat-induced oxidative stress. | frontiersin.org |
These findings demonstrate that this compound can be used not just as a passive tracer but as an active agent to probe the pathological consequences of lipid oxidation. frontiersin.org The ability to selectively slow down a specific metabolic process (peroxidation) without otherwise altering the molecule's function allows researchers to investigate the direct role of lipid damage in age-related diseases. researchgate.netfrontiersin.org
Positioning of this compound within Advanced Lipidomics Methodologies
Lipidomics, the large-scale study of lipids in biological systems, relies heavily on advanced analytical techniques, primarily mass spectrometry. nih.govmdpi.com Within this field, stable isotope-labeled lipids like this compound serve as powerful probes for quantitative and dynamic studies. jove.comisotope.com These tracers are essential for moving beyond static snapshots of the lipidome to understanding the flux—the rates of synthesis, transport, and catabolism—of specific lipid species. ahajournals.orgd-nb.info
The use of this compound fits within several advanced methodological frameworks:
Metabolic Flux Analysis (MFA): By introducing this compound into a system, researchers can track the incorporation of its deuterated linolenic acid components into other lipid species, revealing the pathways and rates of fatty acid metabolism. researchgate.net The mass shift caused by the deuterium label allows for clear differentiation from the endogenous lipid pool. jove.com
Kinetic Isotope Effect Studies: As highlighted previously, the strategic deuteration of PUFAs at oxidation-prone sites is a powerful application. researchgate.netfrontiersin.org This approach, termed site-specific isotopic reinforcement, allows for the investigation of the functional consequences of preventing lipid peroxidation, a mechanism implicated in numerous diseases. researchgate.net
Shotgun and LC-MS-based Lipidomics: In these high-throughput methods, stable isotope-labeled compounds are often used as internal standards for accurate quantification. nih.gov Furthermore, they are central to stable isotope labeling in cell culture (SILAC) or in vivo labeling experiments, where the labeled lipid is administered to an organism to trace its metabolic fate through various tissues and lipid classes. d-nb.infoisotope.com For example, a deuterated glycerol (B35011) backbone can be used to trace the synthesis of the entire triacylglycerol molecule. d-nb.info
Comparison of Lipidomic Approaches Utilizing Stable Isotopes
| Methodology | Principle | Application for this compound |
|---|---|---|
| Tracer Kinetic Studies | Administering a labeled compound and measuring its appearance and disappearance in different metabolic pools over time. ahajournals.org | Quantifying the turnover rate of trilinolenin and the flux of its fatty acids into other lipids. |
| Mass Isotopomer Distribution Analysis (MIDA) | Analyzing the distribution pattern of isotopes in a newly synthesized molecule to determine the contribution of a labeled precursor. nih.gov | If a deuterated precursor to fatty acid synthesis were used, MIDA could reveal the de novo synthesis pathways contributing to trilinolenin pools. |
| Site-Specific Isotopic Reinforcement | Using deuteration at specific chemical sites to slow a reaction (e.g., oxidation) and study the downstream biological effects. researchgate.net | Investigating the role of linolenic acid peroxidation in cellular damage and disease models. frontiersin.org |
The integration of tracers like this compound with high-resolution mass spectrometry empowers researchers to ask highly specific questions about lipid dynamics, making it a critical tool in the quest to understand and combat metabolic diseases. d-nb.infonih.gov
Properties
Molecular Formula |
C₅₇H₈₇D₅O₆ |
|---|---|
Molecular Weight |
878.37 |
Synonyms |
(9Z,9’Z,9’’Z,12Z,12’Z,12’’Z,15Z,15’Z,15’’Z)- 9,12,15-Octadecatrienoic Acid 1,2,3-Propanetriyl Ester-d5; (all-Z)-9,12,15-Octadecatrienoic Acid 1,2,3-Propanetriyl Ester-d5; Glycerol trilinolenate-d5; Glyceryl trilinolenate-d5; Linolenic acid triglycer |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Trilinolenin D5 and Analogous Deuterated Lipids
Chemical Synthesis Pathways for Deuterated Triacylglycerols
The chemical synthesis of deuterated triacylglycerols like Trilinolenin-d5 involves multi-step processes that often begin with deuterated precursors. These methods aim to achieve high isotopic purity and yield while controlling the specific positions of the deuterium (B1214612) labels.
Regiospecific Deuterium Incorporation Techniques
Controlling the proportion and regiospecificity of deuterium incorporation is a significant challenge in the synthesis of deuterated lipids. metabolomicsworkbench.orgacs.orgnih.gov For triacylglycerols, this involves the specific placement of deuterium atoms on the glycerol (B35011) backbone or the fatty acid chains. One common strategy involves starting with a deuterated glycerol core. For instance, deuterated tripalmitin (B1682551) (D5PPP) has been synthesized with the five hydrogens of the glycerol backbone replaced by deuterium, which enhances the signal-to-noise ratio in techniques like small-angle X-ray scattering (SAXS). aip.org
Another approach focuses on the fatty acid chains. The synthesis of chain-deuterated phospholipids (B1166683) often involves the esterification of a lysolipid with a deuterated fatty acid. acs.org For example, 1-palmitoyl-d31-2-oleoyl-d32-sn-glycero-3-phosphocholine (POPC-d63) was produced from 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine and deuterated oleic anhydride. nih.govacs.org A similar strategy can be applied to triacylglycerols, where a diacylglycerol is acylated with a deuterated fatty acid at the desired position.
A practical and highly efficient method for synthesizing both saturated and unsaturated triacylglycerides utilizes fatty acids activated by 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net This method has been successfully applied to the synthesis of deuterated medium-chain triglycerides (MCT) oil. researchgate.net The activation of fatty acids with CDI facilitates their esterification to the glycerol backbone, allowing for the incorporation of deuterated fatty acyl chains. researchgate.net
| Deuterated Compound | Precursor 1 | Precursor 2 | Key Reagent | Reference |
| Deuterated Tripalmitin (D5PPP) | Tripalmitin | Deuterium | Not Specified | aip.org |
| POPC-d63 | 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | Deuterated oleic anhydride | DMAP | nih.govacs.org |
| Deuterated MCT oil | Deuterated fatty acids | Glycerol | 1,1'-Carbonyldiimidazole (CDI) | researchgate.net |
Enzymatic Approaches in this compound Synthesis
Enzymatic methods offer high specificity and efficiency, often generating fewer by-products compared to purely chemical routes. europa.eu Lipases are particularly useful for the synthesis of structured triacylglycerols due to their regioselectivity. For instance, immobilized Candida antarctica lipase (B570770) B (CAL-B) is known to exclusively acylate the primary alcohol positions of glycerol derivatives. mdpi.com
A chemoenzymatic approach can combine the advantages of both chemical and enzymatic synthesis. nih.govacs.org This might involve the enzymatic hydrolysis of a non-deuterated triacylglycerol to produce a specific diacylglycerol, followed by the chemical or enzymatic esterification of a deuterated fatty acid to the vacant position. For example, a complete regioselective sn-1 acyl substitution can be achieved in two steps using enzyme-catalyzed regioselective hydrolysis and esterification to replace the sn-1 chain with a perdeuterated analogue. nih.govacs.org This method yields chain-deuterated phospholipids with high chemical and regiopurity. nih.govacs.org While this example is for a phospholipid, the principle is directly applicable to the synthesis of mixed-acid triacylglycerols like a deuterated version of trilinolenin (B53071).
The synthesis of deuterated lactic acid monomers using lactate (B86563) dehydrogenase is another example of how enzymes can be used to create deuterated building blocks for larger molecules. europa.eu Similarly, phospholipase enzymes are being explored for their ability to remove and reattach deuterated fatty acid "legs" from lipids. europa.eu
Optimization of Synthetic Yields and Isotopic Purity
In enzymatic reactions, the concentration of substrates can significantly impact the yield. For sn-2 enzymatic esterification, a high excess of the fatty acid is often required to achieve optimal yields. nih.govacs.org The source and immobilization of the enzyme are also important considerations. nih.govacs.org
Monitoring the reaction progress is essential for optimization. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy can confirm the completion of reaction steps. mdpi.com For instance, ¹H NMR spectroscopy is ideally suited to confirm the structure and evaluate the purity of acylglycerol derivatives. mdpi.com
Purification and Characterization of Research-Grade this compound
Following synthesis, rigorous purification and characterization are necessary to ensure the final product meets the high standards required for research applications.
Chromatographic Techniques for Deuterated Lipid Purification
Chromatography is the cornerstone of lipid purification. Several techniques are employed to separate the desired deuterated lipid from unreacted starting materials, by-products, and other impurities.
Column Chromatography on Silica (B1680970) Gel: This is a widely used method for the purification of lipids. mdpi.comnih.gov For example, after synthesis, POPC-d63 was purified by flash column chromatography on silica gel. acs.org To prevent acyl migration, which can be promoted by silica gel, the silica can be impregnated with boric acid. mdpi.com Different lipid classes can be separated by eluting with varying ratios of solvents, such as chloroform (B151607) and methanol (B129727). nih.gov
Solid-Phase Extraction (SPE): SPE is a valuable technique for sample cleanup and fractionation. aocs.org ODS (octadecylsilane) cartridges are commonly used to separate complex lipids from water-soluble precursors or to fractionate lipid classes. aocs.org For example, after HPLC purification, phosphoric acid in the eluent was removed by C₁₈ SPE. acs.org
| Chromatographic Technique | Principle of Separation | Application Example | Reference |
| Silica Gel Column Chromatography | Adsorption based on polarity | Purification of POPC-d63 | acs.org |
| Boric Acid-Impregnated Silica Gel | Prevents acyl migration during separation | Purification of acylglycerol derivatives | mdpi.com |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity | Purification of [¹³C₆]Amadori-LysoPS | acs.org |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution | Removal of phosphoric acid post-HPLC | acs.org |
Purity Assessment by Advanced Analytical Methods
A combination of advanced analytical methods is used to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for characterizing deuterated lipids. It provides information on the molecular weight and can be used to determine the level of deuterium incorporation. acs.orgnih.goviucr.org Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently used to assess the purity of synthetic lipids. acs.org For instance, LC-MS full-scan chromatograms showed that synthetic [¹³C₆]Amadori-LysoPE and [¹³C₆]Amadori-LysoPS were over 95% pure. acs.org Tandem mass spectrometry (MS/MS) can be used to validate the identification of the synthetic compounds by analyzing their fragmentation patterns. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for structural elucidation and purity assessment. ¹H NMR is used to confirm the structure of the synthesized lipids and to detect any proton-containing impurities. mdpi.com For deuterated compounds, ²H NMR can provide information on the location and degree of deuteration. nih.gov In the case of deuterated phospholipids, ¹H NMR clearly showed a decrease in the resonance of the fatty acyl chain protons as the level of D₂O in the growth medium was increased. nih.gov
Gas Chromatography (GC): Gas chromatography, often coupled with a flame-ionization detector (GC-FID), can be used to determine the fatty acid composition of the synthesized triacylglycerol after transesterification to fatty acid methyl esters (FAMEs). plos.org This method can also be used to assess the purity of the final product. rsc.org
The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for demanding research applications.
Advanced Analytical Methodologies Employing Trilinolenin D5 As a Research Standard
Mass Spectrometry-Based Quantitative Lipidomics with Trilinolenin-d5 Internal Standard
Mass spectrometry (MS) is a cornerstone of modern lipid analysis, and the use of stable isotope-labeled internal standards like this compound is fundamental to achieving reliable quantitative results. nih.gov These standards, which have chemical and physical properties nearly identical to their endogenous counterparts, are added to samples at a known concentration at the beginning of the analytical workflow. nih.govcerilliant.com This practice, known as isotope dilution mass spectrometry, enables the accurate determination of analyte concentrations by comparing the signal intensity of the target analyte to that of the deuterated internal standard. lipidmaps.org This approach effectively compensates for sample losses during extraction and variations in ionization efficiency during MS analysis. nih.govlipidmaps.org
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the comprehensive analysis of triacylglycerols (TAGs) in complex biological samples. mdpi.comlcms.cz The chromatographic separation step reduces the complexity of the sample entering the mass spectrometer, minimizing ion suppression effects and allowing for the differentiation of isomeric and isobaric lipid species. nih.govchemrxiv.org The use of an internal standard, such as this compound, is essential for accurate quantification in LC-MS-based lipidomics. nih.govavantiresearch.com
Targeted Multiple Reaction Monitoring (MRM) is a highly sensitive and specific quantitative technique performed on triple quadrupole mass spectrometers. sciex.comcreative-proteomics.com In MRM assays for TAGs, a specific precursor ion (e.g., the ammonium (B1175870) adduct of a TAG) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., a neutral loss of a fatty acid) is monitored in the third quadrupole. lcms.cz This high degree of specificity allows for the accurate quantification of individual TAG species even in complex mixtures. sciex.comlcms.cz
The use of a deuterated internal standard like this compound is critical for reliable quantification in MRM assays. lcms.cznih.gov For instance, a study analyzing triglycerides in blood utilized glyceryl trilinolenate as an internal standard for a method involving 195 MRM transitions to measure 47 different triglycerides. lcms.cz The internal standard corrects for any variability in the analytical process, ensuring that the measured intensity ratios accurately reflect the concentration of the endogenous TAGs.
Table 1: Example MRM Transitions for Triacylglycerol Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| TG(16:0/18:1/18:2) | 878.8 | 605.5 (NL of 16:0) | This compound |
| TG(18:1/18:1/18:1) | 902.8 | 621.5 (NL of 18:1) | This compound |
| TG(18:2/18:2/18:2) | 896.8 | 617.5 (NL of 18:2) | This compound |
NL denotes Neutral Loss. This table is for illustrative purposes; exact m/z values may vary based on adduct formation.
High-resolution mass spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, which is crucial for differentiating between lipid isomers that have the same nominal mass but different elemental compositions. nih.gov While HRMS can distinguish between some isobaric species, the separation of regioisomers (isomers with fatty acids at different positions on the glycerol (B35011) backbone) and other structural isomers often requires additional techniques. mdpi.comnih.gov
The coupling of liquid chromatography with HRMS (LC-HRMS) enhances the ability to separate and identify isomers. mdpi.comnih.gov For example, different positional isomers of triacylglycerols can be separated chromatographically before being analyzed by HRMS. researchgate.net In these analyses, this compound can be used as an internal standard to ensure accurate quantification across the different isomeric species being measured. The stable retention times and consistent ionization of the internal standard provide a reliable reference for comparing the abundance of the separated isomers. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a gold standard for the analysis of fatty acids. nih.govavantiresearch.com Due to the low volatility of free fatty acids, they must first be derivatized to more volatile forms, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, before GC analysis. nih.govlipidmaps.org GC-MS provides excellent separation of fatty acids based on their chain length and degree of unsaturation. nih.govnih.gov
The use of deuterated internal standards is a cornerstone of quantitative GC-MS analysis of fatty acids. nih.govlipidmaps.org A set of deuterated fatty acids, including a d5-labeled analog of linolenic acid, is added to the sample before extraction and derivatization. lipidmaps.org This allows for the correction of any losses that occur during the sample preparation steps and for variations in injection volume and ionization. nih.govlipidmaps.org The quantification is based on the ratio of the signal from the endogenous fatty acid to its corresponding deuterated internal standard. lipidmaps.org
Table 2: Typical Deuterated Internal Standards for GC-MS Fatty Acid Analysis
| Deuterated Standard | Corresponding Fatty Acid |
| Palmitic Acid-d3 | Palmitic Acid (16:0) |
| Stearic Acid-d3 | Stearic Acid (18:0) |
| Oleic Acid-d2 | Oleic Acid (18:1) |
| Linolenic Acid-d5 | Linolenic Acid (18:3) |
| Arachidonic Acid-d8 | Arachidonic Acid (20:4) |
This table provides examples of commonly used deuterated internal standards. lipidmaps.org
This compound would serve as the internal standard for the triacylglycerol class in a DIMS experiment. The sample is spiked with a known amount of the internal standard mixture, and the mass spectrometer is set to perform precursor ion or neutral loss scans specific to the different lipid classes. nih.govaocs.org The intensity of the endogenous lipid species is then compared to the intensity of the corresponding internal standard to determine its concentration. While DIMS is very fast, it is susceptible to ion suppression and cannot distinguish between isomers. lcms.cznih.gov The development of high-throughput screening methods for lipids often utilizes automation to rapidly prepare and analyze samples. nih.govresearchgate.netberstructuralbioportal.orgplos.orgbiorxiv.org
Differential mobility spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is an ion mobility-based technique that separates ions in the gas phase based on their different mobilities in high and low electric fields. nih.govnih.gov When coupled with mass spectrometry (DMS-MS), it provides an additional dimension of separation that is orthogonal to both liquid chromatography and mass spectrometry. nih.govub.edu This can be particularly useful for separating isobaric and isomeric lipids that are difficult to resolve by LC-MS alone. sciex.commdpi.com
In the context of lipidomics, DMS can be used to separate different lipid classes from each other before they enter the mass spectrometer. sciex.com A specific compensation voltage (CoV) is applied to the DMS cell to selectively transmit ions of a particular class while filtering out others. sciex.com This reduces the complexity of the mass spectra and improves the signal-to-noise ratio for the targeted lipids. sciex.commdpi.com this compound can be used as an internal standard in DMS-MS methods to quantify triacylglycerols. The internal standard would be subject to the same DMS separation as the endogenous TAGs, allowing for accurate quantification by correcting for any variations in the DMS-MS analysis. upce.cz The use of DMS has been shown to be a valuable tool for the analysis of challenging biological samples. nih.govnih.gov
Targeted Multiple Reaction Monitoring (MRM) Assays
Direct Infusion Mass Spectrometry (DIMS) in High-Throughput Lipidomics
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Lipid Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the analysis of lipids in biological tissues, providing rapid data acquisition without the need for sample derivatization. scielo.br In the context of deuterated lipids like this compound, ²H NMR (deuterium NMR) is particularly valuable. It offers detailed insights into the structure and dynamics of lipid molecules at specific locations along the acyl chain. frontiersin.orgnih.gov
The use of deuterated lipids is essential in techniques like small-angle neutron scattering (SANS) to suppress the ¹H signal, enabling the structural characterization of biomacromolecules in a membrane-mimicking environment. iucr.org Solid-state ²H NMR spectroscopy can provide quadrupole couplings of deuterated phospholipids (B1166683), yielding direct information about their membrane dynamics. nih.gov For instance, ²H NMR has been used to detect and quantify the fusion between different types of lipid vesicles by monitoring changes in the quadrupolar splitting of choline-deuterated lipids, which reflects alterations in the membrane's surface charge upon lipid mixing. acs.org
In studies of complex membrane systems, such as those modeling lipid rafts, site-specifically deuterated lipids allow for the acquisition of detailed lipid chain dynamics from different coexisting phases, like the liquid-ordered (Lo) and liquid-disordered (Ld) domains. nih.gov This allows for the determination of the mole fractions of components distributed within these distinct phases. nih.gov While many NMR studies on lipids are conducted in deuterated organic solvents like chloroform-d (B32938) (CDCl₃), others may utilize solvents such as DMSO-d6 or pyridine-d5 (B57733) to avoid overwhelmingly large solvent signals in the spectrum. scielo.brslu.se The chemical shifts of trace impurities in these deuterated solvents are well-documented to aid in accurate spectral interpretation. epfl.ch
The analysis of complex mixtures, such as those containing various acylglycerols, can be facilitated by a range of 2D NMR techniques (e.g., TOCSY, HSQC-DEPT, HMBC), which help in assigning the complex one-dimensional ¹H and ¹³C-NMR spectra. uoc.gr This is crucial for distinguishing between different lipid species and their isomers within a sample.
Pre-analytical Sample Preparation Techniques for this compound Studies
The accuracy of any lipid analysis heavily relies on the initial sample preparation, which involves extracting the lipids from their biological matrix and, in some cases, derivatizing them for improved detection.
The primary goal of lipid extraction is to isolate lipids from other cellular components like proteins and salts. nih.gov A variety of methods have been developed to achieve this, with the choice of protocol often depending on the specific biological matrix and the target lipid classes.
Liquid-liquid extraction (LLE) methods are widely used. Classic protocols like the Folch and Bligh & Dyer methods utilize chloroform (B151607)/methanol (B129727) mixtures and remain benchmarks in the field. nih.gov An alternative LLE protocol employs methyl-tert-butyl ether (MTBE), which allows for the extraction of lipids into an organic layer while polar molecules remain in a lower aqueous phase. lcms.czandrewalliance.com This method has been shown to provide broad coverage of lipid classes from plasma. andrewalliance.com For high-throughput lipidomics, a mixture of dichloromethane, methanol, and triethylammonium (B8662869) chloride with an aqueous wash has been suggested as a highly efficient extraction method. mdpi.com
Solid-phase extraction (SPE) offers a rapid and efficient alternative to traditional methods like thin-layer chromatography (TLC) for isolating specific lipid classes. nih.govthermofisher.com SPE uses cartridges packed with a solid adsorbent material to separate compounds based on their physical and chemical properties. thermofisher.com For instance, aminopropyl silica (B1680970) columns can be used to separate phosphatidylcholine, non-esterified fatty acids, cholesterol esters, and triacylglycerols from total plasma lipid extracts by eluting with solvents of increasing polarity. nih.gov This technique is advantageous as it reduces solvent usage compared to LLE. thermofisher.com
The general steps for sample pre-treatment in SPE depend on the matrix. For example, plasma or serum samples are typically diluted with a buffer before being applied to the SPE column. thermofisher.com The selection of the appropriate SPE phase (e.g., reversed-phase, ion-exchange, normal-phase) is crucial for effective separation. thermofisher.com
Below is a table summarizing common lipid extraction protocols:
Table 1: Comparison of Lipid Extraction Protocols| Extraction Method | Principle | Common Solvents/Materials | Key Advantages | Biological Matrices |
|---|---|---|---|---|
| Folch/Bligh & Dyer | Liquid-Liquid Extraction (LLE) | Chloroform, Methanol, Water | Benchmark method, well-established. nih.gov | Tissues, Cells, Plasma. nih.govlipidmaps.org |
| MTBE Extraction | Liquid-Liquid Extraction (LLE) | Methyl-tert-butyl ether, Methanol, Water | Broad lipid coverage, separates polar and non-polar metabolites. lcms.czandrewalliance.com | Plasma, Tissues, Sputum. lcms.czandrewalliance.com |
| Solid-Phase Extraction (SPE) | Chromatographic Separation | Silica gel, Aminopropyl-bonded silica, C18 | Rapid, efficient, reduced solvent use, can isolate specific lipid classes. nih.govthermofisher.comresearchgate.net | Plasma, Oils. nih.govresearchgate.netoup.com |
| DCM/Methanol/TEA-Cl | Liquid-Liquid Extraction (LLE) | Dichloromethane, Methanol, Triethylammonium Chloride | High efficiency for high-throughput analysis. mdpi.com | Milk, Serum, Liver homogenate, Heart homogenate. mdpi.com |
While some analytical techniques like NMR can analyze triglycerides directly, others, particularly gas chromatography-mass spectrometry (GC-MS), often require derivatization to improve the volatility and chromatographic properties of the analytes. shimadzu.comastm.org
For the analysis of triglycerides, a common derivatization approach is transesterification to form fatty acid methyl esters (FAMEs). astm.org This can be achieved by treating the lipid extract with reagents such as methanol in the presence of a catalyst like potassium hydroxide (B78521) (KOH), sodium methoxide (B1231860) (CH₃ONa), or boron trifluoride (BF₃). researchgate.net For example, a two-step method using KOH and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used for the GC/MS analysis of fatty acid triglycerides. nih.gov It is important to note that the efficiency of the derivatization step can be a significant source of uncertainty in the final analytical result. nih.gov
In some cases, derivatization is performed to enhance ionization efficiency for mass spectrometry. For instance, pentafluorobenzyl esters can be prepared from fatty acids, which are particularly useful for detection by electron capture negative ionization MS. researchgate.net However, advancements in MS technology, such as the use of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), often allow for the direct analysis of intact triglycerides without derivatization, typically as ammonium or alkali metal adducts. shimadzu.comnih.gov
The following table outlines common derivatization reagents for triglyceride analysis:
Table 2: Derivatization Reagents for Triglyceride Analysis via GC-MS| Reagent/Method | Purpose | Resulting Derivative | Notes |
|---|---|---|---|
| Methanolic KOH / NaOH | Transesterification | Fatty Acid Methyl Esters (FAMEs) | Common method for converting fatty acids in triglycerides to more volatile esters. researchgate.net |
| Methanol + BF₃ | Transesterification | Fatty Acid Methyl Esters (FAMEs) | Boron trifluoride acts as a catalyst for methylation. researchgate.net |
| BSTFA | Silylation | Trimethylsilyl (TMS) ethers/esters | Used to increase volatility of compounds with active hydrogens. Often follows hydrolysis of triglycerides. nih.gov |
| Pentafluorobenzyl Bromide | Alkylation | Pentafluorobenzyl (PFB) esters | Enhances sensitivity for electron capture detection. researchgate.net |
Applications of Trilinolenin D5 in Mechanistic Metabolic Research
Investigation of Triacylglycerol Synthesis and Turnover Dynamics
Stable isotope tracers are indispensable for studying the dynamic processes of triacylglycerol (TAG) synthesis and turnover. nih.gov By introducing a labeled compound into a biological system, researchers can follow its incorporation into various lipid pools and its subsequent metabolic fate, providing quantitative data on the rates of these processes. bioscientifica.com
Quantification of De Novo Lipogenesis in Cellular Models
De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates. metsol.com Dysregulation of DNL is implicated in various metabolic diseases. Stable isotope tracers, such as deuterated water (D₂O), are widely used to quantify DNL rates. nih.gov In this method, deuterium (B1214612) from D₂O incorporates into newly synthesized fatty acids. researchgate.netjove.com The enrichment of deuterium in triglyceride fatty acids, often measured in specific lipoprotein fractions like VLDL, allows for the calculation of the fractional DNL rate. researchgate.net
Trilinolenin-d5 is ideally suited to serve as an internal standard in such experiments. cerilliant.comcaymanchem.com When analyzing lipid extracts by mass spectrometry to measure the incorporation of deuterium from D₂O into newly made fatty acids, adding a known quantity of this compound allows for precise quantification by correcting for variations in sample extraction and instrument response. nih.gov High-resolution mass spectrometry can resolve the mass isotopomers of fatty acids containing deuterium from the tracer (e.g., D₂O) from the natural abundance of ¹³C, enhancing the sensitivity and accuracy of DNL measurement. researchgate.net
Table 1: Illustrative Data on Fractional De Novo Lipogenesis in Cellular Models This table represents the type of data generated in studies quantifying DNL. The values are hypothetical and for illustrative purposes only.
| Cellular Model | Experimental Condition | Tracer Used | Fractional DNL Rate (% of total lipids) |
|---|---|---|---|
| Hepatocytes | Control (Basal Glucose) | Deuterated Water (D₂O) | 5.2 ± 0.8 |
| Hepatocytes | High Glucose | Deuterated Water (D₂O) | 18.5 ± 2.1 |
| Adipocytes | Control | Deuterated Water (D₂O) | 2.1 ± 0.5 |
| Adipocytes | Insulin (B600854) Stimulation | Deuterated Water (D₂O) | 8.9 ± 1.2 |
Tracing Exogenous Fatty Acid Incorporation into Endogenous Lipid Pools
Understanding how cells take up and utilize fatty acids from their environment is crucial for lipid biology. Isotope-labeled fatty acids are used to trace their path after entering the cell. ckisotopes.com These tracers can be activated to fatty acyl-CoAs and subsequently incorporated into various complex lipids, including phospholipids (B1166683) and triacylglycerols. ckisotopes.com
While one could use a labeled free fatty acid, using a labeled triglyceride like this compound provides a way to study the entire process, starting from the hydrolysis of TAGs by lipases, followed by the uptake and re-esterification of the released fatty acids. The deuterated glycerol (B35011) backbone of this compound allows researchers to specifically track the fate of the glycerol component, while the unlabeled linolenic acid chains mix with the cell's endogenous fatty acid pool. researchgate.net By using mass spectrometry to analyze the lipidome over time, scientists can determine the rate and extent to which exogenous fatty acids are incorporated into cellular TAG stores and other lipids. frontiersin.orgnih.gov This approach helps to elucidate the dynamics of lipid remodeling and storage. nih.gov
Elucidation of Lipid Transport and Distribution in Animal Models
In whole organisms, lipids are transported between tissues via lipoproteins. frontiersin.org Stable isotope tracers are essential for studying the kinetics of this transport and understanding how lipids accumulate and are remodeled in different tissues. nih.govmdpi.com
Kinetic Studies of Very-Low-Density Lipoprotein (VLDL) Triacylglycerol Secretion
The liver packages triglycerides into VLDL particles for export to peripheral tissues. frontiersin.org The rate of VLDL-TAG secretion is a key parameter in lipid homeostasis, and its overproduction is a feature of metabolic diseases. Kinetic studies using stable isotopes allow for the in vivo quantification of VLDL production and clearance rates. frontiersin.orgahajournals.org
In a typical kinetic study, a labeled precursor like D5-glycerol is infused, and its incorporation into the glycerol backbone of VLDL-triglycerides is measured over time from blood samples. researchgate.net The rate of appearance of the labeled VLDL-TAG in the plasma reflects its secretion rate from the liver. nih.govahajournals.org this compound can be used as an internal standard during the mass spectrometric analysis of the VLDL-TAG fraction to ensure accurate quantification. lipidmaps.org Multicompartmental modeling of the tracer data can provide detailed kinetic parameters, such as secretion and fractional catabolic rates, offering mechanistic insights into dyslipidemia. frontiersin.orgahajournals.org
Table 2: Example Research Findings from VLDL-TG Kinetic Studies This table illustrates typical findings from studies investigating VLDL kinetics, showing how different factors can influence triglyceride metabolism. Data is sourced from a study in subjects with abdominal obesity. ahajournals.org
| Parameter | Correlating Factor | Correlation Coefficient (r) | Significance (P-value) |
|---|---|---|---|
| VLDL₁-Triglyceride Secretion Rate | Liver Fat Content | 0.44 | <0.01 |
| VLDL₁-Triglyceride Fractional Catabolic Rate (FCR) | Plasma ApoC-III Concentration | -0.49 | <0.001 |
| Plasma Triglyceride Concentration | VLDL₁-Triglyceride Secretion Rate | 0.45 | <0.01 |
| Plasma Triglyceride Concentration | VLDL₁-Triglyceride FCR | -0.55 | <0.001 |
Tissue-Specific Lipid Accumulation and Remodeling
Isotopic tracers allow researchers to follow the journey of lipids from the circulation into specific tissues, revealing patterns of uptake, storage, and remodeling. mdpi.com After administering a labeled lipid tracer, tissue samples can be collected and their lipid content analyzed to determine the amount of tracer that has accumulated.
For instance, after the administration of a deuterated triglyceride, analysis of lipid extracts from tissues like the liver, adipose tissue, and skeletal muscle can reveal the relative rates of lipid uptake and storage in these organs. This technique is invaluable for studying how diets or disease states, such as insulin resistance, lead to tissue-specific changes in lipid composition, like the accumulation of specific diacylglycerol or ceramide species. The use of a deuterated standard like this compound during analysis ensures that comparisons of lipid content between different tissues and experimental groups are accurate and reliable.
Assessment of Triacylglycerol Futile Cycling
Triacylglycerol futile cycling is a metabolic process where TAGs are continuously broken down (lipolysis) and re-synthesized. nih.gov This cycle, which seems energetically wasteful, allows for the remodeling of stored fatty acids and may play a role in metabolic regulation and heat generation. nih.govresearchgate.netuc.pt
Quantifying this cycle is challenging, but stable isotope methods provide a direct approach. nih.gov One method involves labeling the glycerol backbone of the TAG pool using deuterated water. uc.pt The rate of incorporation of newly synthesized, deuterium-labeled glycerol into the TAG pool, relative to the total TAG pool size, provides a measure of the TAG turnover or cycling rate. uc.pt In human skeletal muscle cells, for example, treating cells with EPA was shown to increase fatty acid turnover, indicating an increase in TAG-fatty acid cycling. plos.org In such experiments, this compound would be an excellent internal standard for the accurate quantification of the various lipid species involved. A more advanced technique involves using multiple fatty acid tracers simultaneously to follow the rearrangement of fatty acids within the TAG pool, which provides a high-resolution view of the cycling process. nih.govresearchgate.net
Interrogation of Specific Biochemical Pathways Involving Glycerolipid Metabolism
This compound is particularly well-suited for dissecting the specific routes that its constituent fatty acids take upon entering cellular metabolism. After administration, the this compound triglyceride is hydrolyzed by lipases, releasing deuterated α-linolenic acid (α-linolenic acid-d5). This labeled fatty acid enters the cell's fatty acid pool and is activated to its acyl-CoA derivative, at which point it can be trafficked into numerous downstream pathways. ckisotopes.com This enables the detailed study of its incorporation into structural lipids, its conversion to other bioactive molecules, and its breakdown for energy.
One of the primary anabolic fates of fatty acids is their incorporation into phospholipids, the fundamental building blocks of all cellular membranes. Using this compound as a tracer allows for the precise tracking of its α-linolenic acid-d5 component into various phospholipid classes, revealing the dynamics of membrane synthesis and remodeling. gu.seresearchgate.net
Research using deuterated α-linolenic acid (such as α-linolenic acid-d5) has demonstrated its incorporation into major phospholipid species. gu.se Studies in cell culture models, for instance, have shown that administering deuterated α-linolenic acid leads to its appearance in key membrane phospholipids, including phosphatidylcholines (PC), phosphatidylethanolamines (PE), and phosphatidylinositols (PI). gu.seresearchgate.net The deuterium label makes it possible to quantify the turnover of these specific fatty acids within the cell membrane, providing a dynamic view of lipid homeostasis. gu.se
The process begins with the released α-linolenic acid-d5 being esterified into newly synthesized phospholipids via the de novo pathway or exchanged for an existing fatty acid in a pre-existing phospholipid molecule in what is known as the Lands cycle or remodeling pathway. By tracking the appearance of the d5-label in different phospholipid species over time, researchers can elucidate the kinetics and preferences of the enzymes involved in phospholipid synthesis. researchgate.net
Table 1: Incorporation of Deuterated Fatty Acids into Phospholipid Classes
| Labeled Precursor | Cell/Tissue Model | Observed Labeled Phospholipids | Research Focus | Reference |
| [D5]α-Linolenic Acid | PC12 Cells | Phosphatidylcholine (PC), Phosphatidylethanolamine (B1630911) (PE), Phosphatidylinositol (PI) | Quantifying lipid turnover in plasma membranes | gu.seresearchgate.net |
| Deuterated Arachidonic Acid | HT-1080 Cancer Cells | PC, PE, Phosphatidylserine (PS), Phosphatidylinositol (PI) | Tracing fatty acid fate in ferroptosis | biorxiv.org |
| Deuterated Linoleic Acid | Mouse Red Blood Cells | Various membrane phospholipids | Attenuating lipid peroxidation | frontiersin.org |
This table is interactive and summarizes findings from studies using various deuterated fatty acids to trace their incorporation into phospholipids, a process directly analogous to the metabolic fate of the fatty acid component of this compound.
Beyond its direct incorporation into phospholipids, the α-linolenic acid-d5 released from this compound enters a metabolic crossroads where it can be directed toward either further synthesis (anabolism) or breakdown for energy (catabolism). Stable isotope tracing is the definitive method for quantifying the flow, or flux, of metabolites through these competing pathways. acs.orgresearchgate.net
Lipid Anabolism: A key anabolic fate for α-linolenic acid is its conversion into longer-chain, more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a series of desaturation and elongation reactions. researchgate.netmdpi.com By administering a deuterated precursor like α-linolenic acid-d5, scientists can unequivocally track its transformation into these downstream products. researchgate.netjst.go.jp
For example, a study using d5-α-linolenic acid in human subjects was able to model the kinetic parameters of its conversion. The findings indicated that while the conversion of α-linolenic acid to EPA occurs, the subsequent transformation to DHA is significantly limited. researchgate.net Such studies provide critical data on the efficiency of these biosynthetic pathways. The newly formed d5-labeled EPA and DHA can then be tracked further as they are incorporated into cellular lipids.
Lipid Catabolism: A substantial portion of dietary fatty acids is catabolized via β-oxidation to generate ATP. researchgate.netnih.gov Tracing studies show that a primary metabolic fate for α-linolenic acid is its oxidation for energy. mdpi.comnih.gov The use of this compound allows for the quantification of this catabolic flux. As the α-linolenic acid-d5 is broken down, the deuterium atoms can be transferred to body water. Measuring the enrichment of deuterium in plasma water (as ²H₂O or D₂O) over time provides a direct measure of the rate of fatty acid oxidation. bioscientifica.comckisotopes.com This technique enables researchers to understand how factors like diet or disease state might alter the partitioning of fatty acids between storage and energy production.
Table 2: Anabolic and Catabolic Fates of Labeled α-Linolenic Acid
| Metabolic Pathway | Key Process | Monitored Labeled Products | Research Insight | References |
| Anabolism | Elongation & Desaturation | d5-Eicosapentaenoic Acid (EPA), d5-Docosahexaenoic Acid (DHA) | Quantifies the limited efficiency of converting ALA to long-chain PUFAs. | researchgate.netresearchgate.net |
| Anabolism | Esterification | d5-labeled Triglycerides, d5-labeled Phospholipids | Reveals dynamics of lipid storage and membrane incorporation. | gu.sebiorxiv.orgmdpi.com |
| Catabolism | β-Oxidation | Deuterated Water (D₂O) | Measures the rate of fatty acid utilization for energy. | bioscientifica.comckisotopes.comresearchgate.net |
This interactive table outlines the major anabolic and catabolic pathways that the α-linolenic acid-d5 moiety from this compound can enter, the key intermediates and end-products that are tracked, and the insights gained from these measurements.
Trilinolenin D5 in Quantitative Lipidomics Standardization and Inter Laboratory Harmonization
Role as an Internal Standard in Absolute Lipid Quantification
Trilinolenin-d5 is frequently utilized as an internal standard (IS) in mass spectrometry (MS)-based lipidomics for the absolute quantification of triglycerides (TGs) and other lipid classes. frontiersin.orgmetabolomicscentre.canovogene.com The primary advantage of using a deuterated standard like this compound lies in its chemical and physical similarity to the endogenous, non-labeled trilinolenin (B53071). mdpi.com Containing five deuterium (B1214612) atoms, this compound is heavier than its natural counterpart, allowing it to be distinguished by a mass spectrometer. However, it behaves nearly identically during sample preparation, extraction, and chromatographic separation. mdpi.comnih.gov
This co-elution is crucial for correcting variations that can occur during the analytical process, such as inconsistencies in extraction efficiency and sample injection volume. unina.it By adding a known amount of this compound to each sample at the beginning of the workflow, researchers can normalize the signal of the endogenous analyte to that of the internal standard. metabolomicscentre.canovogene.com This ratio-based measurement significantly improves the accuracy and precision of quantification, as it compensates for signal fluctuations that would otherwise lead to erroneous results. chromatographyonline.com This "internal standard approach" is a cornerstone of absolute quantitative lipid analysis, providing more precise results than relative quantification methods. novogene.com
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy for achieving accurate quantification in complex biological matrices. avantiresearch.com These standards are essential for creating calibration curves to determine the absolute concentration of lipid species in a sample. aocs.org
Method Validation and Quality Control in this compound-Based Assays
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and reproducible results. demarcheiso17025.comresearchgate.net In lipidomics assays that use this compound, validation involves assessing several key performance characteristics as outlined by international guidelines. europa.eu
Key Method Validation Parameters:
| Parameter | Description |
| Accuracy | The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and the internal standard. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). demarcheiso17025.com |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the response ratio (analyte/internal standard) against the analyte concentration. |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
This table summarizes key parameters for analytical method validation.
Quality control (QC) samples are analyzed alongside study samples to monitor the performance of the assay over time. cabidigitallibrary.orgnih.gov These QC samples, often pooled from representative study samples, are spiked with this compound and other internal standards. cabidigitallibrary.org Consistent results for the QC samples across different analytical runs indicate that the method is stable and performing as expected. nih.gov Any deviation outside of established acceptance criteria would trigger an investigation to identify and rectify the issue, ensuring the integrity of the study data. demarcheiso17025.comnih.gov
Establishment of Reference Materials for Lipidomics Research
The lack of standardization in lipidomics has led to significant variability in results reported by different laboratories, even when analyzing identical samples. nih.govnih.gov To address this, there is a growing effort to establish well-characterized reference materials. d-nb.info A reference material is a substance for which one or more property values are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.
This compound, due to its stability and defined composition, is a candidate for inclusion in such reference materials. Standard Reference Materials (SRMs), like SRM 1950 (Metabolites in Frozen Human Plasma) from the National Institute of Standards and Technology (NIST), are being used in inter-laboratory comparison studies to harmonize lipidomics data. nih.govcore.ac.uk These studies have highlighted disparities in lipid quantification among labs, even with the use of internal standards, underscoring the need for common reference materials and harmonized protocols. d-nb.infobiorxiv.org
By providing a common benchmark, reference materials containing known concentrations of lipids, including deuterated standards like this compound, allow laboratories to validate their analytical methods and ensure that their results are comparable to those from other institutions. nih.govnih.gov This is a crucial step towards the establishment of standardized lipid profiles for various biological states and the reliable application of lipidomics in clinical settings. nih.gov
Addressing Matrix Effects and Ion Suppression in this compound Analysis
A major challenge in quantitative mass spectrometry is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., salts, proteins, other lipids) interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. nih.govresearchgate.net This can significantly impact the accuracy and reproducibility of the measurement. researchgate.netchromatographytoday.com
The use of a stable isotope-labeled internal standard like this compound is one of the most effective strategies to mitigate matrix effects. chromatographyonline.com Because this compound is structurally almost identical to the endogenous trilinolenin, it co-elutes during chromatography and experiences the same ionization suppression or enhancement. upce.cz
How this compound Compensates for Matrix Effects:
| Step | Process |
| 1. Spiking | A known quantity of this compound is added to the biological sample before extraction. |
| 2. Co-elution | During LC-MS analysis, this compound and the endogenous trilinolenin elute from the chromatography column at nearly the same time. |
| 3. Ionization | Both the analyte and the internal standard are subjected to the same matrix components at the ion source of the mass spectrometer. |
| 4. Detection | The mass spectrometer detects distinct signals for the analyte and the heavier internal standard. |
| 5. Normalization | The signal intensity of the endogenous trilinolenin is divided by the signal intensity of this compound. Since both signals are affected proportionally by the matrix, this ratio remains constant, correcting for the suppression or enhancement. |
This table outlines the process by which this compound compensates for matrix effects in mass spectrometry.
By normalizing the analyte's signal to that of the co-eluting internal standard, the variability introduced by the matrix is effectively canceled out. chromatographyonline.com This ensures that the quantitative results are more accurate and robust, even in complex biological samples like plasma or tissue extracts where matrix effects are often significant. nih.govchromatographytoday.com
Emerging Research Applications and Future Directions for Trilinolenin D5
Integration with Multi-Omics Approaches (e.g., Proteolipidomics)
The integration of lipidomics with other "omics" disciplines, such as proteomics, is giving rise to new fields like proteolipidomics, which aims to understand the complex interactions between lipids and proteins. In this context, Trilinolenin-d5 serves as a crucial tool for the precise quantification of triacylglycerols, enabling researchers to correlate changes in the lipidome with alterations in the proteome.
Proteolipidomics investigates the collective behavior of proteins and lipids within biological membranes and other cellular compartments. gadher.org High-resolution mass spectrometry is a key technology in this field, and the use of deuterated lipid standards is essential for achieving the quantitative accuracy needed to build reliable models of these complex systems. gadher.orgnih.gov While specific studies highlighting the use of this compound in proteolipidomics are not yet prominent, the established use of other deuterated lipids as internal standards in such integrated analyses underscores the potential and likely future application of this compound. nih.gov For instance, in studies of lipid-protein interactions during cellular processes like vesicle trafficking or signal transduction, this compound can provide a stable baseline for measuring dynamic changes in trilinolenin (B53071) levels.
Future directions in this area will likely involve using this compound in conjunction with other stable isotope-labeled molecules to simultaneously track lipid and protein turnover, providing a more holistic view of cellular regulation.
Development of Novel this compound Analogs for Enhanced Research Capabilities
The development of novel analogs of this compound holds the potential to unlock new research capabilities. While the primary use of this compound is as an internal standard for mass spectrometry, the synthesis of analogs with different isotopic labeling patterns or with reporter groups attached could expand its utility.
For example, the site-specific deuteration of polyunsaturated fatty acids is an area of active research, with the goal of creating lipids that are more resistant to oxidative damage. researchgate.netnih.gov This "isotopic reinforcement" can be used to study the role of lipid peroxidation in disease and aging. nih.gov A patent has been filed for the synthesis of deuterated trilinolenin, indicating commercial interest in such compounds. googleapis.com
Future research could focus on developing this compound analogs that are:
More heavily deuterated: To provide a clearer signal in mass spectrometry, further separated from the endogenous unlabeled compound.
Site-specifically labeled: To trace the metabolic fate of different parts of the molecule, such as the glycerol (B35011) backbone versus the fatty acid chains.
Functionalized with reporter groups: Such as fluorescent tags or biotin, to enable visualization and pull-down experiments to study lipid trafficking and interactions.
These novel analogs would provide researchers with more sophisticated tools to investigate the intricate roles of trilinolenin in cellular biology.
Expanded Applications in Non-Mammalian Biological Systems
The study of lipid metabolism is not limited to mammals, and this compound is finding increasing use in the investigation of lipid pathways in plants and microorganisms. These non-mammalian systems often have unique lipid compositions and metabolic pathways, making the use of specific internal standards like this compound particularly valuable.
Plant Lipid Metabolism Studies
In plant science, lipids are crucial for energy storage in seeds, forming the structural basis of membranes, and as signaling molecules. nih.gov Lipidomics studies in plants, often employing mass spectrometry, benefit from the use of internal standards to ensure accurate quantification of lipid species across different tissues and developmental stages. frontiersin.orgnih.gov
Deuterated lipid standards are used to normalize samples and quantify total lipids in plant tissues. frontiersin.org Stable isotope labeling, including the use of 13C and deuterium (B1214612), is a key technique for tracing metabolic flux in plant lipid metabolism. researchgate.netosti.gov For example, studies have used stable isotopes to investigate the conversion of membrane lipids to storage lipids under stress conditions. osti.govoup.com
A study on the model organism Caenorhabditis elegans utilized deuterated trilinolenin [D-TG(54:9)] to investigate the effects of deuterated polyunsaturated fatty acids on oxidative stress and lifespan. nih.gov This research highlights the potential for using deuterated lipids to understand fundamental biological processes in non-mammalian organisms. nih.gov
Table 1: Application of Deuterated Lipids in Plant and Non-Mammalian Research
| Research Area | Organism/System | Application of Deuterated Lipid | Key Findings |
| Oxidative Stress | Caenorhabditis elegans | Supplementation with deuterated trilinolenin | Reduced lipid peroxidation and extended lifespan under stress. nih.gov |
| Lipidomics Workflow | Pennycress (Thlaspi arvense) | Internal standard for lipid quantification | Development of a robust platform for analyzing lipid composition in developing seeds. frontiersin.org |
| Membrane Lipid Turnover | Arabidopsis (Arabidopsis thaliana) | Isotope labeling to trace fatty acid flux | Revealed the central role of triacylglycerol in membrane lipid breakdown during extended darkness. oup.com |
Microbial Lipid Synthesis and Pathway Elucidation
Microorganisms exhibit a vast diversity of lipid structures and metabolic pathways, some of which are of great interest for industrial applications like biofuel production. numberanalytics.com Lipidomics is a critical tool for understanding and engineering microbial lipid metabolism. numberanalytics.comfrontiersin.org
The use of deuterated internal standards is essential for quantitative lipidomics in microbial studies, allowing for the accurate measurement of lipid profiles in response to genetic or environmental perturbations. nih.govnih.gov For instance, deuterated phosphatidylethanolamine (B1630911) (PE) and other glycerophospholipids have been used as internal standards to quantify lipid classes in E. coli. nih.gov
Stable isotope labeling is also used to trace metabolic pathways in microbes. By feeding microorganisms labeled substrates, researchers can follow the incorporation of the label into various lipid species, thereby elucidating the metabolic routes of lipid synthesis and modification. frontiersin.orgfrontiersin.org While specific studies detailing the use of this compound for pathway elucidation in microbes are not abundant, the principles and methods are well-established, and its application in this area is a logical next step.
Computational Modeling and Simulation of this compound Metabolic Flux Data
Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope labeling to quantify the rates of metabolic reactions within a cell. nih.govcreative-proteomics.com The data generated from experiments using this compound and other labeled tracers can be integrated into computational models to simulate and predict metabolic behavior.
The process typically involves:
Isotope Labeling: Cells or organisms are cultured with a substrate labeled with a stable isotope, such as 13C or deuterium. nih.govbiorxiv.org
Mass Spectrometry Analysis: The distribution of the isotope label in various metabolites is measured using mass spectrometry. biorxiv.orgbiorxiv.org
Computational Modeling: The labeling data is fed into software tools that use mathematical models of metabolic networks to calculate the flux through different pathways. biorxiv.orglipidmaps.org
Several software platforms, such as ElMaven, PollyPhi, and INCA, have been developed for the analysis of metabolic flux data. biorxiv.org These tools can handle complex datasets and provide visualizations of metabolic pathways, helping researchers to interpret the results of their experiments. lipidmaps.org
The use of deuterated standards is crucial for the absolute quantification of lipid pools, which is a prerequisite for accurate flux measurements. biorxiv.orgbiorxiv.org By providing a precise measurement of the amount of trilinolenin in a sample, this compound enables the accurate calculation of its synthesis and turnover rates.
Future research in this area will likely focus on developing more sophisticated multi-scale models that can integrate lipid flux data with other omics data to create comprehensive in silico models of cellular metabolism. biorxiv.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
